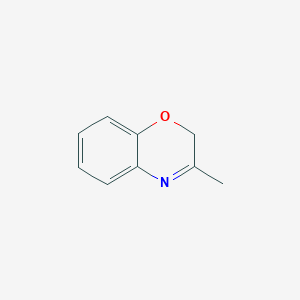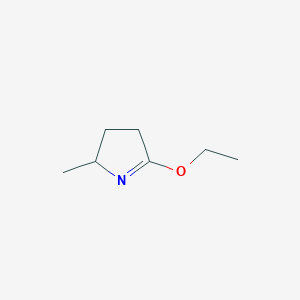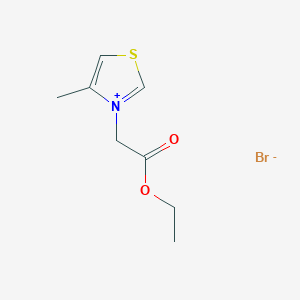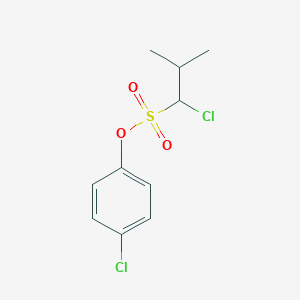![molecular formula C28H29ClO4 B14632420 4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate CAS No. 57017-10-4](/img/structure/B14632420.png)
4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate is an organic compound with the molecular formula C30H33ClO4 It is a complex ester derived from benzoic acid and is known for its unique structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate typically involves the esterification of 2-chloro-4-hydroxybenzoic acid with 4-pentylphenol and 4-propylbenzoyl chloride. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), Potassium cyanide (KCN)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Alkanes
Substitution: Various substituted benzoates
Aplicaciones Científicas De Investigación
4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Pentylphenyl 4-methoxybenzoate: Similar in structure but with a methoxy group instead of a chloro group.
4-Pentylphenyl 4-propylbenzoate: Similar in structure but lacks the chloro group and has a propyl group instead.
Uniqueness
4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate is unique due to the presence of both the chloro and propylbenzoyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
57017-10-4 |
|---|---|
Fórmula molecular |
C28H29ClO4 |
Peso molecular |
465.0 g/mol |
Nombre IUPAC |
(4-pentylphenyl) 2-chloro-4-(4-propylbenzoyl)oxybenzoate |
InChI |
InChI=1S/C28H29ClO4/c1-3-5-6-8-21-11-15-23(16-12-21)32-28(31)25-18-17-24(19-26(25)29)33-27(30)22-13-9-20(7-4-2)10-14-22/h9-19H,3-8H2,1-2H3 |
Clave InChI |
RRRLEFLVIDPJPT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)CCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride](/img/structure/B14632348.png)

![[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol](/img/structure/B14632366.png)


![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-methylbenzenesulfonate](/img/structure/B14632376.png)



![1,1'-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene]](/img/structure/B14632398.png)

![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-](/img/structure/B14632409.png)
![Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)-](/img/structure/B14632417.png)

